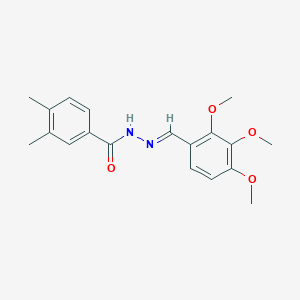![molecular formula C16H16ClN3O2S B449492 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 106666-76-6](/img/structure/B449492.png)
2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C15H15ClN4O2S . It belongs to the class of thiophene derivatives, which have been of interest to scientists due to their potential biological activity .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, the Gewald reaction is a typical synthetic method to thiophene derivatives . Another example is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters .
Mécanisme D'action
The mechanism of action of 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves the inhibition of various enzymes and pathways. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. It also inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the progression of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to induce apoptosis in cancer cells and inhibit the activity of topoisomerase II. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the progression of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide in lab experiments include its ability to inhibit the growth of cancer cells and induce apoptosis. It also inhibits the activity of acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for Alzheimer's and Parkinson's disease therapy. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety.
Orientations Futures
There are several future directions for the study of 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. These include further studies on its potential as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. The compound could also be studied for its potential as a drug delivery system due to its unique chemical properties. Additionally, further studies could be conducted to determine the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves the reaction of 3-chloroaniline with thiophene-2-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and heated to yield the final product. This method has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
2-(3-(3-Chlorophenyl)ureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been extensively studied for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the progression of Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c17-9-4-3-5-10(8-9)19-16(22)20-15-13(14(18)21)11-6-1-2-7-12(11)23-15/h3-5,8H,1-2,6-7H2,(H2,18,21)(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGTURDNQVPTSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B449411.png)
![N-(4-{N-[(2-{1-[4-(2-furoylamino)phenyl]ethylidene}hydrazino)(oxo)acetyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B449412.png)
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxy-6-iodophenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B449413.png)
![4-chloro-N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B449415.png)
![ethyl (2-bromo-6-methoxy-4-{(E)-[2-(4-methylphenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B449416.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-4-ethoxybenzohydrazide](/img/structure/B449420.png)
![Ethyl [5-bromo-2-methoxy-4-(2-phenylcarbohydrazonoyl)phenoxy]acetate](/img/structure/B449422.png)

![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]cyclohexanecarboxamide](/img/structure/B449427.png)
![3,4-dimethoxy-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B449428.png)
![N'-[1-(4-methoxyphenyl)propylidene]cyclohexanecarbohydrazide](/img/structure/B449429.png)
![2-[(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B449430.png)
![4-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B449432.png)
